methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

HPGDS inhibition Enzymatic assay IC50

This specific fluorinated 5-aminopyrazole-4-carboxylate (CAS 121716-19-6) is a dual-purpose HPGDS inhibitor (IC50 26 nM, EC50 35 nM) and versatile synthetic intermediate. Unlike its non-fluorinated (CAS 29097-01-6) or ethyl ester (CAS 138907-68-3) analogs, this methyl ester preserves critical para-fluorophenyl interactions, optimal logP, and metabolic stability. Substitution risks assay failure and synthetic yield loss. Procure as a ≥95% purity building block for p38 MAP kinase/JAK inhibitor libraries or as an assay-ready tool compound for inflammatory disease research. Bulk and custom packaging available.

Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
CAS No. 121716-19-6
Cat. No. B1450887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS121716-19-6
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N
InChIInChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3
InChIKeyHCFPSWPMBRSTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6): Key Intermediate & HPGDS Inhibitor


Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6) is a fluorinated, 5-aminopyrazole-4-carboxylate building block . It exhibits significant inhibitory activity against Hematopoietic Prostaglandin D Synthase (HPGDS), with a reported IC50 of 26 nM and an EC50 of 35 nM [1][2]. This dual functionality—serving both as a synthetic intermediate and a direct pharmacophore—makes it a high-value procurement target for medicinal chemistry and chemical biology programs.

Procurement Risk of Substituting Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6) with Other In-Class Analogs


The 5-aminopyrazole (5AP) class is broad, but even minor structural variations in this scaffold cause substantial and non-linear shifts in biological activity and physicochemical properties. Substitution of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with a close analog, such as the non-fluorinated methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 29097-01-6) or the ethyl ester analog (CAS 138907-68-3) , introduces significant risks. These changes can disrupt key ligand-target interactions (e.g., p38 MAP kinase hinge binding) [1], alter logP and metabolic stability [2], and change reaction yields in downstream syntheses. For projects requiring HPGDS inhibition or defined physicochemical parameters, generic substitution is likely to cause experimental failure, data inconsistency, and project delays, rendering such cost-saving measures false economies.

Quantitative Differentiation Guide: Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6) vs. Analogs


HPGDS Inhibition: Activity of Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

The target compound demonstrates direct inhibitory activity against Hematopoietic Prostaglandin D Synthase (HPGDS). In a primary enzymatic assay, it exhibited an IC50 of 26 nM [1]. In a cellular context using human MEG01 cells, it showed an EC50 of 35 nM for inhibiting PGD2 production [2]. This level of potency is a key driver for procurement in HPGDS-targeted drug discovery, especially as HPGDS is a validated target for inflammatory and allergic diseases [3].

HPGDS inhibition Enzymatic assay IC50

Fluorine Substitution Impact: Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate vs. Non-Fluorinated Analog

The presence of the 4-fluorophenyl group at the N1 position provides a distinct physicochemical advantage over its non-fluorinated phenyl analog, methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 29097-01-6) . Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity (logP) [1]. While direct comparative PK data for these two specific esters is not available, the class-level effect is strong. The para-fluorine substitution pattern in the target compound is a key structural feature that differentiates it from the non-fluorinated analog, likely contributing to improved pharmacokinetic properties in derived drug candidates.

Fluorine chemistry Metabolic stability Lipophilicity

Ester Group Reactivity: Methyl Ester vs. Ethyl Ester Analogs in Downstream Synthesis

The methyl ester in methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6) offers different reactivity and reaction outcomes compared to its ethyl ester analog (CAS 138907-68-3) . While specific comparative kinetic data for these two compounds is not available in public sources, the general chemical principle dictates that methyl esters are more susceptible to nucleophilic attack, including hydrolysis and amidation, than their ethyl ester counterparts . This difference in reactivity impacts reaction rates, yields, and purification outcomes when these building blocks are used to synthesize more complex molecules, such as carboxamides or acids .

Synthetic chemistry Hydrolysis Amidation

Defined Research Applications for Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-19-6)


Chemical Probe for Validating HPGDS as a Therapeutic Target

Use methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a primary tool compound in cellular and biochemical assays to interrogate the role of HPGDS in inflammatory and allergic pathways. The validated IC50 of 26 nM and EC50 of 35 nM provide a robust foundation for establishing target engagement and linking HPGDS inhibition to downstream biological effects [1][2]. This is a critical early step in drug discovery programs for asthma, allergic rhinitis, and other inflammatory diseases [3].

Core Building Block for Structure-Activity Relationship (SAR) Studies

Employ this compound as a versatile core scaffold to synthesize focused libraries for p38 MAP kinase [1] or JAK inhibitor [2] programs. The unique 5-amino-4-carboxylate motif provides multiple vectors for chemical diversification. Its para-fluorophenyl group serves as a starting point for exploring halogen bonding interactions and modulating metabolic stability, while the methyl ester offers a convenient handle for generating the corresponding carboxylic acid or a range of amides [3].

Precursor for Next-Generation Kinase Inhibitor Synthesis

Procure this compound as the specific, high-purity intermediate (typically ≥95%) [1] required for the multi-step synthesis of advanced lead candidates, such as the orally bioavailable p38 MAP kinase inhibitor RO3201195 [2]. Using this specific methyl ester ensures reproducibility of the established synthetic route, avoiding the risk of side reactions or yield reduction that could occur with other ester analogs or non-fluorinated versions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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